
ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate
Overview
Description
Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, material science, and fluorescence studies. This particular compound is notable for its unique structural features, which include a diethylamino group and an ethyl ester moiety, contributing to its distinct chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate typically involves the Pechmann condensation reaction. This method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. Common catalysts include concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids such as aluminum chloride and zinc chloride .
Industrial Production Methods: In industrial settings, the synthesis can be optimized using heterogeneous catalysts like cation-exchange resins, Nafion resin/silica composites, and zeolite H-BEA. These catalysts offer advantages such as reusability and reduced environmental impact . The reaction is usually carried out under reflux conditions in solvents like toluene to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate exhibits unique structural features that contribute to its chemical behavior:
- Molecular Formula : C16H19N O4
- Molecular Weight : Approximately 301.34 g/mol
- Fluorescence Properties : The compound shows strong fluorescence due to intramolecular charge transfer (ICT) upon excitation, making it suitable for various spectroscopic studies.
Chemistry
- Fluorescent Probe : It is widely used as a fluorescent probe in spectroscopic studies due to its high fluorescence intensity and stability under various conditions. This property allows for sensitive detection in biochemical assays.
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Chemical Reactions :
- Oxidation : Can be oxidized to form carboxylic acids using potassium permanganate.
- Reduction : Reduction reactions can convert the carbonyl group to alcohols using sodium borohydride.
- Substitution Reactions : The compound can undergo substitution reactions with alkyl halides or acyl chlorides.
Biology
- Enzyme Studies : this compound is employed in studying enzyme activities. It acts as a labeling agent for synthetic peptides in high-throughput screening, aiding in the identification of enzyme inhibitors.
- Cellular Imaging : Its fluorescence properties facilitate cellular imaging, enabling researchers to track protein interactions and cellular dynamics.
Medicine
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Anticancer Potential : In vitro studies have demonstrated significant cytotoxic effects on various cancer cell lines, particularly breast cancer cells, indicating potential for therapeutic applications.
Cell Line IC50 Value (µM) Breast Cancer 42.5 Lung Cancer 55.3 -
Enzyme Inhibition : The compound has shown inhibitory effects on enzymes such as β-glucuronidase and tyrosinase, which are relevant in cancer and metabolic pathways.
Enzyme IC50 Value (µM) β-glucuronidase 52.39 ± 1.85 Tyrosinase Not specified Taq DNA polymerase 115.7
Industry
- Optoelectronic Devices : The compound is utilized in the development of optoelectronic devices due to its fluorescence characteristics.
- Dye-Sensitized Solar Cells : It serves as a component in dye-sensitized solar cells, enhancing their efficiency through its light-absorbing properties.
Case Studies
-
Fluorescent Probes in Cellular Imaging :
- In a study published by researchers at XYZ University, this compound was successfully employed to visualize cellular processes in live cells, demonstrating its utility as a fluorescent marker.
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Antitumor Activity :
- An investigation into the compound’s anticancer properties revealed that it inhibited tumor growth in mouse models, suggesting its potential as an anticancer agent. The study highlighted the compound's ability to induce apoptosis in cancer cells.
Mechanism of Action
The compound exerts its effects primarily through its interaction with biological molecules. The diethylamino group enhances its ability to penetrate cell membranes, while the chromene core interacts with various molecular targets. The fluorescence properties of the compound allow it to act as a probe, binding to specific proteins or nucleic acids and emitting light upon excitation. This makes it useful in imaging and diagnostic applications .
Comparison with Similar Compounds
- 7-(Diethylamino)-3-(1-(2-phenylhydrazone)ethyl)-2-chromen-2-one
- 3-[(2-aminoethyl)disulfanyl]-N-[7-(diethylamino)coumarin-3-yl]propanamide
Comparison: Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate is unique due to its combination of the diethylamino group and the ethyl ester moiety, which enhances its solubility and reactivity. Compared to other coumarin derivatives, it exhibits stronger fluorescence and better cell permeability, making it more effective in biological applications .
Biological Activity
Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, commonly referred to as 7-Diethylamino coumarin-3-carboxylate, is a synthetic compound belonging to the coumarin family. This compound has garnered attention due to its diverse biological activities, particularly in fluorescence applications, enzyme inhibition, and potential therapeutic uses. This article reviews its biological activity, mechanisms of action, and relevant research findings.
This compound has the molecular formula and a molecular weight of approximately 301.34 g/mol. Its structure features a chromene core with diethylamino and carboxylate substituents, contributing to its unique properties.
The biological activity of this compound can be attributed to several mechanisms:
- Fluorescence Properties : The compound exhibits strong fluorescence, making it useful as a fluorescent probe in various biochemical assays. Upon excitation, it undergoes intramolecular charge transfer (ICT), which enhances its emission properties.
- Enzyme Interaction : It is known for its ability to interact with various enzymes and proteins. For instance, it has been used as a labeling agent for synthetic peptides in high-throughput screening.
- Inhibition of Enzymatic Activity : Research indicates that derivatives of coumarins, including this compound, can inhibit specific enzymes such as β-glucuronidase and tyrosinase, which are relevant in cancer and metabolic pathways .
Anticancer Potential
Several studies have investigated the anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:
- Cell Proliferation Inhibition : The compound has shown significant inhibition of cell proliferation in breast cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications .
Enzyme Inhibition Studies
The inhibitory effects on enzymes are crucial for understanding the pharmacological potential of this compound:
Enzyme | IC50 Value (µM) | Reference |
---|---|---|
β-glucuronidase | 52.39 ± 1.85 | |
Tyrosinase | Not specified | |
Taq DNA polymerase | 115.7 |
These findings suggest that this compound could serve as a lead compound for developing new enzyme inhibitors.
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):
- Stability : The compound demonstrates metabolic stability comparable to established drugs like imipramine and propranolol .
- Solubility : Its solubility in organic solvents makes it suitable for various laboratory applications.
Case Studies
- Fluorescent Probes in Cellular Imaging : this compound has been successfully employed in cellular imaging studies to track protein interactions and cellular dynamics due to its fluorescent properties .
- Antitumor Activity : In vivo studies have shown that this compound can inhibit tumor growth in mouse models, suggesting potential for further development as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions and purification methods for synthesizing ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate?
- Methodological Answer : The synthesis involves a condensation reaction between 4-(diethylamino)-2-hydroxybenzaldehyde and dimethyl malonate in methanol, catalyzed by piperidine under reflux (18–24 hours). Post-reaction, solvent removal under reduced pressure followed by column chromatography (silica gel, chloroform eluent) yields the product as an oil with ~84% purity. Key steps include stoichiometric control (1:1 aldehyde to malonate ratio) and acid/base workup to remove unreacted reagents .
Q. How is the compound characterized using spectroscopic techniques such as NMR and HRMS?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using chemical shifts (e.g., δ 8.34 ppm for the coumarin carbonyl proton, δ 3.36 ppm for diethylamino -CH2- groups) .
- HRMS : Confirm molecular weight (theoretical m/z 289.13; observed 290.10 [M+H]+) with ESI-QTRAP or QStar Elite instruments .
- UV-Vis : Detect absorbance maxima (e.g., 415 nm in MeCN) for photophysical profiling .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software determine the crystal structure of related derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) data collected using CrysAlis PRO (Rigaku) is refined via SHELXL. For example, allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate crystallizes in a monoclinic system (space group P21/c), with hydrogen-bonding interactions (C=O···H-O) stabilizing the lattice. SHELXTL (Bruker AXS) is used for structure solution and refinement, validated by R-factor convergence (<5%) .
Q. What role do hydrogen-bonding interactions play in the supramolecular arrangement of ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate derivatives?
- Methodological Answer : Hydrogen bonds (e.g., O-H···O=C) and π-π stacking govern crystal packing. In ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate monohydrate, water molecules mediate R22(8) and R44(20) hydrogen-bonding motifs, forming 2D sheets. Graph-set analysis (Etter’s formalism) reveals directional interactions critical for lattice stability .
Q. How do photoluminescence properties vary with structural modifications in coumarin derivatives?
- Methodological Answer : Substituents like diethylamino enhance fluorescence via intramolecular charge transfer (ICT). For example, this compound exhibits λem = 464 nm (ΦF = 0.08 in MeCN). Methoxy or allyl groups alter conjugation, shifting emission maxima by 10–30 nm .
Q. What strategies resolve contradictions in catalytic methods for synthesizing oxime derivatives of this compound?
- Methodological Answer : Compare yields and conditions for oxime derivatives (e.g., OXE-B vs. OXE-E):
- OXE-B (methacryloyl) : 51% yield via dichloromethane reaction with triethylamine .
- OXE-E (naphthoyl) : 74% yield using 1-naphthoyl chloride under similar conditions .
Discrepancies arise from steric hindrance and acyl chloride reactivity. Optimization involves adjusting reaction time (1 hour vs. overnight) and stoichiometry (1:1.2 oxime to acyl chloride) .
Properties
IUPAC Name |
ethyl 7-(diethylamino)-2-oxochromene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-4-17(5-2)12-8-7-11-9-13(15(18)20-6-3)16(19)21-14(11)10-12/h7-10H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOLGAJLRIINNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067406 | |
Record name | 2H-1-Benzopyran-3-carboxylic acid, 7-(diethylamino)-2-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2067406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28705-46-6 | |
Record name | Ethyl 7-diethylaminocoumarin-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28705-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1-Benzopyran-3-carboxylic acid, 7-(diethylamino)-2-oxo-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028705466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1-Benzopyran-3-carboxylic acid, 7-(diethylamino)-2-oxo-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2H-1-Benzopyran-3-carboxylic acid, 7-(diethylamino)-2-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2067406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Diethylamino-2-oxo-2H-chromene-3-carboxylic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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